1-(2-Fluoro-5-methylphenyl)propan-1-one
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Overview
Description
1-(2-Fluoro-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol . It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanone group. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-methylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as propanoyl chloride) and a fluoromethylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)propan-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)propan-1-one: Lacks the methyl group on the phenyl ring.
1-(4-Fluoro-3-methylphenyl)propan-1-one: Has the fluorine and methyl groups in different positions on the phenyl ring.
1-(2-Chloro-5-methylphenyl)propan-1-one: Contains a chlorine atom instead of fluorine.
Uniqueness
1-(2-Fluoro-5-methylphenyl)propan-1-one is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FO/c1-3-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
RCYNDBKUSYUMGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C)F |
Origin of Product |
United States |
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